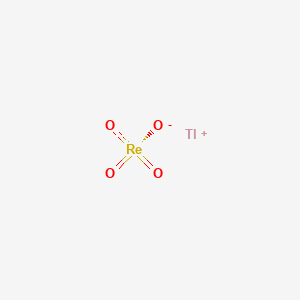![molecular formula C6H4N4O B13837032 2-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13837032.png)
2-nitroso-7H-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitroso-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is part of the pyrrolo[2,3-d]pyrimidine family, which is known for its biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitroso-7H-pyrrolo[2,3-d]pyrimidine can be achieved through several methods. One common approach involves the reaction of 5-bromopyrimidin-4-amines with alkynes in the presence of a CuCl and 6-methylpicolinic acid catalytic system . Another method employs microwave-assisted reactions, which have been shown to be efficient for the preparation of pyrrolo[2,3-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Nitroso-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
2-Nitroso-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-nitroso-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit p21-activated kinase 4 (PAK4) by binding to the hinge region and β-sheets of the protein, thereby preventing its activity . This inhibition can lead to the suppression of cell growth and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
2-Nitroso-7H-pyrrolo[2,3-d]pyrimidine can be compared with other similar compounds, such as:
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Known for its use as a building block in the synthesis of Janus kinase inhibitors.
7H-pyrrolo[2,3-d]pyrimidine derivatives: These compounds have been studied for their potential as kinase inhibitors and anti-cancer agents.
The uniqueness of this compound lies in its nitroso group, which imparts distinct chemical reactivity and biological activity compared to other derivatives.
Propriétés
Formule moléculaire |
C6H4N4O |
|---|---|
Poids moléculaire |
148.12 g/mol |
Nom IUPAC |
2-nitroso-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C6H4N4O/c11-10-6-8-3-4-1-2-7-5(4)9-6/h1-3H,(H,7,8,9) |
Clé InChI |
JJPNGQHDIYNYAR-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC2=NC(=NC=C21)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



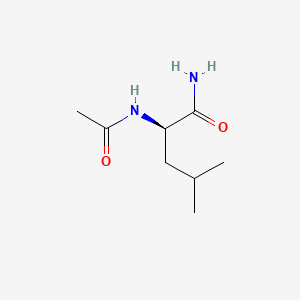
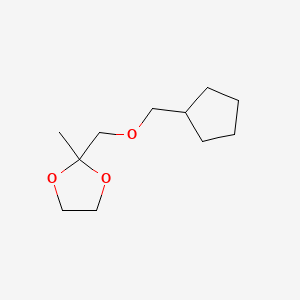

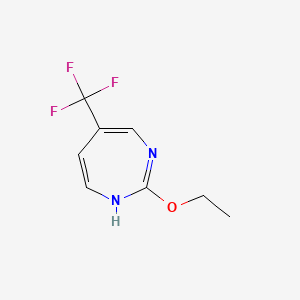
![5-(Acetylamino)-2-[2-[4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B13836988.png)
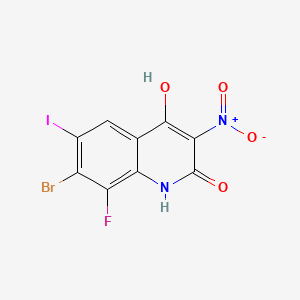
![2-[(S)-(Diphenyl-methyl)sulfinyl-d10]-acetic Acid; (S)-(-)-Modafinil Acid-d10](/img/structure/B13837008.png)
![(1S,8aS,8bR)-1-[(1R)-1-hydroxyethyl]-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylic acid](/img/structure/B13837010.png)
![4-[(2,5-dimethyl-4-propylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B13837012.png)
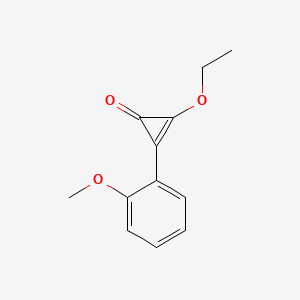
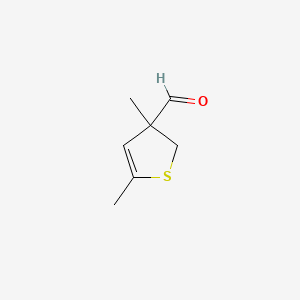
![3-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B13837025.png)
